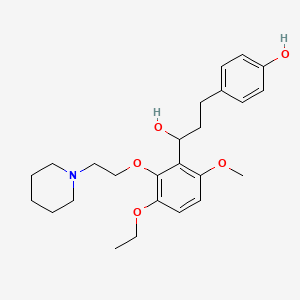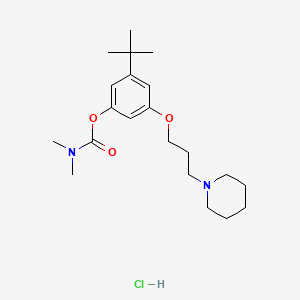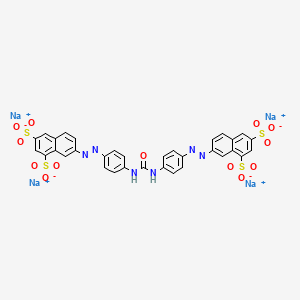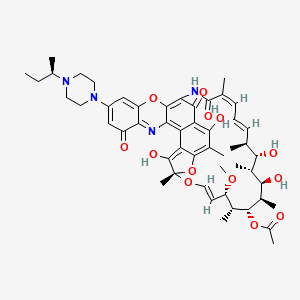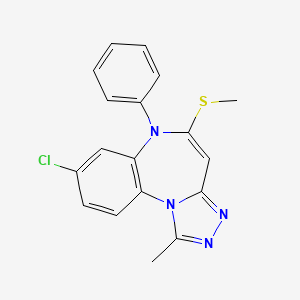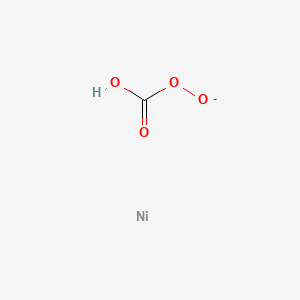
Nickel hydroxycarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel hydroxycarbonate, with the chemical formula Ni₃(CO₃)(OH)₄·3H₂O, is an inorganic compound that appears as a green crystalline solid. It is primarily used in the production of nickel catalysts, pigments, and as a precursor for other nickel compounds. This compound is known for its unique properties, including its ability to act as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel hydroxycarbonate can be synthesized through several methods, including co-precipitation and hydrothermal synthesis. One common method involves the reaction of nickel sulfate heptahydrate (NiSO₄·7H₂O) with sodium carbonate (Na₂CO₃) in an aqueous solution. The reaction is typically carried out at elevated temperatures and controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced through a continuous precipitation process. This involves the controlled addition of nickel sulfate and sodium carbonate solutions into a reactor, where the temperature and pH are carefully monitored. The resulting precipitate is then filtered, washed, and dried to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Nickel hydroxycarbonate undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to form nickel oxide (NiO), carbon dioxide (CO₂), and water (H₂O).
Reduction: It can be reduced to metallic nickel (Ni) using hydrogen gas (H₂) at high temperatures.
Substitution: It reacts with acids to form nickel salts and carbon dioxide.
Common Reagents and Conditions:
Decomposition: Heating at temperatures above 300°C.
Reduction: Hydrogen gas at temperatures around 400-600°C.
Substitution: Reaction with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at room temperature.
Major Products Formed:
Decomposition: Nickel oxide (NiO), carbon dioxide (CO₂), and water (H₂O).
Reduction: Metallic nickel (Ni) and water (H₂O).
Substitution: Nickel chloride (NiCl₂) or nickel sulfate (NiSO₄) and carbon dioxide (CO₂).
Aplicaciones Científicas De Investigación
Nickel hydroxycarbonate has a wide range of applications in scientific research, including:
Catalysis: It is used as a precursor for the preparation of nickel-based catalysts, which are essential in hydrogenation and other chemical reactions.
Pigments: It is used in the production of green pigments for ceramics and glass.
Battery Materials: Research has shown its potential use in the development of nickel-based battery materials.
Environmental Applications: It is used in the removal of heavy metals from wastewater through adsorption processes.
Mecanismo De Acción
The mechanism by which nickel hydroxycarbonate exerts its effects is primarily through its ability to release nickel ions (Ni²⁺) in solution. These ions can interact with various molecular targets and pathways, including:
Catalytic Sites: Nickel ions can act as active sites in catalytic reactions, facilitating the conversion of reactants to products.
Adsorption Sites: In environmental applications, nickel ions can adsorb onto contaminants, aiding in their removal from water.
Comparación Con Compuestos Similares
Nickel hydroxycarbonate can be compared with other nickel compounds, such as nickel hydroxide (Ni(OH)₂) and nickel carbonate (NiCO₃). While all these compounds contain nickel, they differ in their chemical properties and applications:
Nickel Hydroxide (Ni(OH)₂): Primarily used in battery applications and as a precursor for nickel catalysts.
Nickel Carbonate (NiCO₃): Used in the production of nickel catalysts and pigments, similar to this compound, but with different reactivity and stability.
This compound stands out due to its unique combination of properties, making it a versatile compound in various scientific and industrial applications.
Propiedades
Número CAS |
12122-15-5 |
|---|---|
Fórmula molecular |
CHNiO4- |
Peso molecular |
135.71 g/mol |
Nombre IUPAC |
nickel;oxido hydrogen carbonate |
InChI |
InChI=1S/CH2O4.Ni/c2-1(3)5-4;/h4H,(H,2,3);/p-1 |
Clave InChI |
LYSDEYHXZISRAX-UHFFFAOYSA-M |
SMILES canónico |
C(=O)(O)O[O-].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


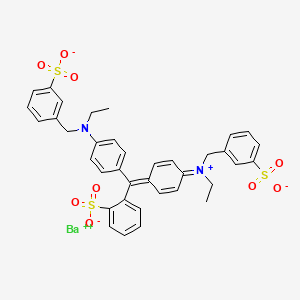
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)

